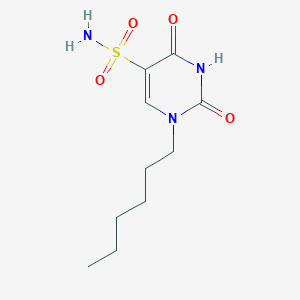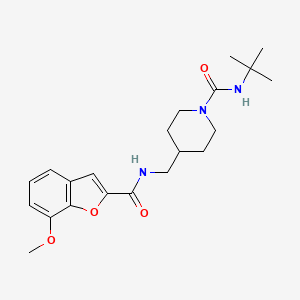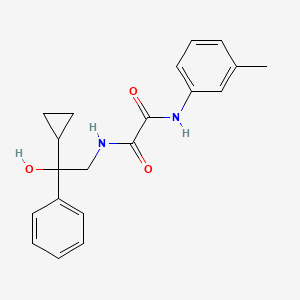
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(m-tolyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(m-tolyl)oxalamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has shown potential as an anticancer agent and has been the subject of extensive scientific research in recent years.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis
The compound has been explored in the context of asymmetric synthesis, such as the preparation of grenadamide, showcasing the use of chiral auxiliaries and cyclopropanation reactions. This highlights its utility in synthesizing cyclopropane-containing natural products, with implications for pharmaceutical development and the synthesis of complex molecules (Green et al., 2005).
Inhibition of Monoamine Oxidase
Research has also focused on the inhibition of MAO, with N-phenacyl-cyclopropylamine derivatives (structurally related to the specified oxalamide) being studied for their potential as selective inhibitors of type B MAO. This work contributes to understanding the therapeutic potential of these compounds in treating neurological disorders by modulating monoamine levels (Fuller et al., 1978).
Coordination Chemistry
Studies on dinuclear copper(II) complexes with carboxylate-rich coordination environments provide insights into metal-organic frameworks and molecular architectures. These complexes, involving related oxalamide ligands, have potential applications in catalysis, magnetic materials, and environmental remediation (Holz et al., 1998).
Crystallization Behaviors
The influence of oxalamide compounds on the crystallization behaviors of bacterially synthesized poly(hydroxyalkanoate)s (PHAs) has been investigated, demonstrating that certain oxalamide derivatives can significantly enhance the crystallization rate and thermal properties of PHAs. This research opens avenues for improving the material properties of biopolymers for various industrial applications (Xu et al., 2017).
Propiedades
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-6-5-9-17(12-14)22-19(24)18(23)21-13-20(25,16-10-11-16)15-7-3-2-4-8-15/h2-9,12,16,25H,10-11,13H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIDQPPIGPDPOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(m-tolyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxypropyl)acetamide](/img/structure/B2754313.png)
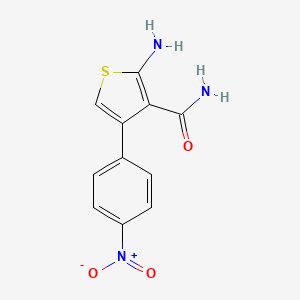


![5-{[(4-Fluorophenyl)sulfonyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2754319.png)
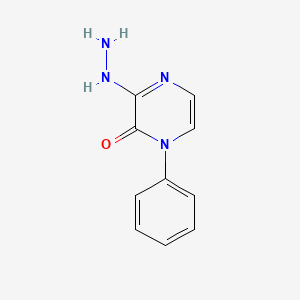
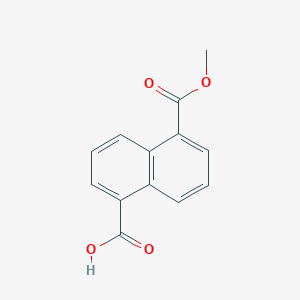
![N-(3,4-dimethylphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2754322.png)

